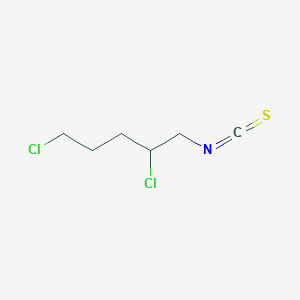

2,5-Dichloropentyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1-isothiocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl2NS/c7-3-1-2-6(8)4-9-5-10/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOWUJXVPSIYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CN=C=S)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397793 | |

| Record name | 2,5-Dichloropentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380482-28-0 | |

| Record name | 2,5-Dichloropentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 2,5-Dichloropentyl Isothiocyanate: A Multi-Technique Approach

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, multi-faceted spectroscopic analysis of the novel compound 2,5-Dichloropentyl isothiocyanate. In the absence of published spectral data for this specific molecule, this paper synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret its signature profiles across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We detail the theoretical underpinnings, experimental workflows, and expected data for each technique. The causality behind spectral features—from the deshielding effects of electronegative substituents in NMR to characteristic vibrational modes in IR and predictable fragmentation patterns in MS—is thoroughly explained. This guide serves as an authoritative reference for researchers engaged in the synthesis and characterization of halogenated aliphatic isothiocyanates, providing a robust framework for structural elucidation and purity assessment.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a five-carbon aliphatic chain, a terminal isothiocyanate group (-N=C=S), and two chlorine atoms at positions 2 and 5. The strategic placement of these functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals or agrochemicals where isothiocyanates are known for their biological activity.[1]

Accurate structural confirmation is the cornerstone of chemical research and development. Spectroscopic analysis provides an empirical, non-destructive means to verify molecular structure. This guide integrates three core spectroscopic techniques—NMR, IR, and MS—to build a complete analytical profile of the target molecule. Each technique offers a unique and complementary piece of the structural puzzle:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and stereochemistry of protons and carbons.

-

Infrared (IR) Spectroscopy identifies the specific functional groups present by detecting their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides structural information through the analysis of fragmentation patterns.

By combining these data, a scientist can unambiguously confirm the identity and purity of this compound.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for organic structure determination. It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong external magnetic field. The resulting spectrum reveals detailed information about the electronic environment of each nucleus.

Causality Behind Experimental Choices

The choice of solvent and reference standard is critical for acquiring clean, reproducible NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this molecule due to its high solubility for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak in the ¹³C spectrum.[2] Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert, volatile, and produces a single sharp signal upfield of most organic proton and carbon signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution to serve as the internal reference (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum Analysis

The presence of two highly electronegative chlorine atoms and the isothiocyanate group will significantly influence the chemical shifts of adjacent protons, pulling electron density away and "deshielding" them, which causes their signals to appear further downfield.[3]

| Labeled Proton(s) | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-5 (CH ₂-Cl) | 2H | ~3.65 | Triplet (t) | Directly attached to a carbon bearing a chlorine atom, resulting in significant deshielding. Coupled to the two H-4 protons. |

| H-1 (N-CH ₂) | 2H | ~3.60 | Triplet (t) | Adjacent to the electron-withdrawing isothiocyanate group. Coupled to the two H-2 protons. |

| H-2 (CH Cl) | 1H | ~4.10 | Multiplet (m) | Attached to a carbon bearing a chlorine atom and adjacent to two methylene groups, leading to the most deshielded signal and complex splitting. |

| H-4 (Cl-CH₂-CH ₂) | 2H | ~1.95 | Multiplet (m) | Influenced by two adjacent methylene/methine groups. |

| H-3 (-CH₂-CH ₂-CH₂) | 2H | ~1.75 | Multiplet (m) | Least deshielded aliphatic protons, appearing furthest upfield.[4] |

Predicted ¹³C NMR Spectrum Analysis

Similar to ¹H NMR, the chemical shifts in ¹³C NMR are dominated by the electronegativity of the attached groups. The isothiocyanate carbon itself often presents a unique challenge, as its signal can be broad and of low intensity due to its relaxation mechanism.[5]

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C -NCS | ~131 | The characteristic chemical shift for an isothiocyanate carbon.[6] Its signal may be broad. |

| C -2 (CHCl) | ~58-62 | The carbon atom bonded to chlorine experiences a strong downfield shift. |

| C -1 (N-CH₂) | ~46 | Attached to the nitrogen of the isothiocyanate group. |

| C -5 (CH₂Cl) | ~44 | Attached to the terminal chlorine atom. |

| C -4 | ~35 | Aliphatic carbon adjacent to the CHCl group. |

| C -3 | ~28 | Aliphatic carbon least influenced by electron-withdrawing groups.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic set of vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Predicted IR Spectrum Analysis

The IR spectrum of this compound will be dominated by absorptions from the isothiocyanate group, the carbon-chlorine bonds, and the aliphatic C-H bonds.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Vibrational Mode |

| Isothiocyanate (-N=C=S) | 2200 - 2000 | Strong, Broad | Asymmetric Stretch[7] |

| Alkane C-H | 2960 - 2850 | Medium-Strong | C-H Stretch[8] |

| Alkyl Halide (C-Cl) | 850 - 550 | Strong | C-Cl Stretch[9][10] |

| Methylene C-H Wag (-CH₂X) | 1300 - 1150 | Medium | C-H Wag[10] |

The most diagnostic peak will be the very strong and characteristically broad absorption between 2000-2200 cm⁻¹. This peak is a definitive indicator of the isothiocyanate functional group and is often one of the first features a chemist looks for when confirming the success of a synthesis.[7][11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a sample is ionized, causing the molecule to fragment in a predictable manner. The resulting mass spectrum provides the molecular weight and valuable structural clues based on the masses of the fragments.

Causality Behind Experimental Choices

Electron Ionization (EI) is a robust and common ionization technique that imparts high energy to the molecule, leading to extensive and reproducible fragmentation. This "hard" ionization is ideal for creating a detailed fragmentation pattern that acts as a molecular fingerprint, which is highly valuable for structural confirmation. The analysis is often coupled with Gas Chromatography (GC) for prior separation and purification of the analyte.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from any impurities based on boiling point and column affinity.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Predicted Mass Spectrum Analysis

Molecular Ion (M⁺): The molecular weight of C₆H₉Cl₂NS is approximately 197.0 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks:

-

M⁺: (containing two ³⁵Cl atoms) at m/z 197.

-

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z 199.

-

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 201. The expected intensity ratio of these peaks will be approximately 9:6:1, a hallmark signature for a molecule containing two chlorine atoms.[12]

Key Fragmentation Pathways: The fragmentation of alkyl isothiocyanates is well-documented.[13] The presence of chlorine atoms provides additional, predictable cleavage sites.

Caption: Proposed EI fragmentation of this compound.

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure / Loss |

| [M-Cl]⁺ | 162 | Loss of a chlorine radical |

| [M-NCS]⁺ | 124 | Loss of the isothiocyanate radical |

| [M-HCl]⁺˙ | 161 | McLafferty-type rearrangement or elimination |

| [CH₂=NCS]⁺ | 72 | α-cleavage next to the nitrogen, a common fragmentation for alkyl isothiocyanates.[13] |

| [C₅H₈Cl]⁺ | 103 | Loss of a chlorine radical followed by loss of HCl from the [M-Cl]⁺ fragment. |

Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for structural verification.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated application of NMR, IR, and Mass Spectrometry. The predicted ¹H and ¹³C NMR spectra define the precise carbon-hydrogen backbone and the electronic impact of the chloro and isothiocyanate substituents. The IR spectrum provides definitive evidence for the presence of these key functional groups, most notably the strong, broad -N=C=S stretch. Finally, mass spectrometry confirms the correct molecular weight, verifies the presence of two chlorine atoms through its distinct isotopic pattern, and displays fragmentation patterns consistent with the proposed structure. This comprehensive guide provides the analytical blueprint for the successful identification and characterization of this molecule.

References

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (n.d.). Mass Spectra of Isothiocyanates. SciSpace.

- Zhang, Y., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. Analytical Biochemistry.

- LibreTexts. (n.d.). Table of Characteristic IR Absorptions.

- MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups.

- University of Colorado Boulder. (n.d.). IR: alkyl halides.

- OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra. Organic Chemistry: A Tenth Edition.

- YouTube. (2018, December 11). Chemical Shift In NMR Spectroscopy.

- Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. Journal of Organic Chemistry.

- Antonsen, S., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules.

- Augustyniak, D., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.

- Nalli, S. (2008). Synthesis and Mass Spectral Analysis of HD Degradation Products. DTIC.

- OpenOChem Learn. (n.d.). Alkanes.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

Sources

- 1. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. mdpi.com [mdpi.com]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. scispace.com [scispace.com]

Technical Guide: Preliminary Cytotoxicity Screening of 2,5-Dichloropentyl Isothiocyanate

Executive Summary & Chemical Rationale

Isothiocyanates (ITCs) are a class of electrophilic phytochemicals with well-documented chemopreventive and cytotoxic activities.[1] While naturally occurring ITCs like Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC) are extensively studied, synthetic analogs offering optimized lipophilicity and metabolic stability are of increasing interest in oncology.

2,5-Dichloropentyl isothiocyanate (CAS: 380482-28-0) represents a synthetic halogenated alkyl-ITC. The introduction of chlorine atoms at the C2 and C5 positions of the pentyl chain serves two critical medicinal chemistry functions:

-

Enhanced Lipophilicity: Chlorine substitution increases the partition coefficient (LogP), potentially facilitating rapid passive diffusion across the plasma membrane compared to the parent pentyl-ITC.

-

Electronic Modulation: The electron-withdrawing nature of the chlorines may modulate the electrophilicity of the central carbon in the isothiocyanate group (-N=C=S), tuning its reactivity toward cellular thiols (glutathione) and protein targets (tubulin, Keap1).

This guide outlines a rigorous, self-validating protocol for the preliminary cytotoxicity screening of this specific analog, moving from compound preparation to mechanistic validation.

Experimental Design Strategy

The "Self-Validating" Approach

To ensure data integrity, this screening protocol incorporates a Rescue Control using N-Acetylcysteine (NAC). Since ITCs exert cytotoxicity primarily through the depletion of intracellular glutathione (GSH) and subsequent Reactive Oxygen Species (ROS) accumulation, pre-treatment with NAC (a GSH precursor) should attenuate the cytotoxicity of this compound.

-

If NAC rescues viability: The mechanism is confirmed as thiol-dependent (typical ITC).

-

If NAC fails to rescue: The compound may be acting via off-target necrosis or membrane disruption (false positive).

Cell Line Selection Panel

Select cell lines that represent distinct metabolic environments:

-

HepG2 (Liver): High metabolic activity; assesses if the compound requires bioactivation or is rapidly detoxified by GSTs.

-

A549 (Lung): Standard solid tumor model; often sensitive to ITC-induced oxidative stress.

-

HMEC or MCF-10A (Normal Epithelial): Critical Control. Determines the Selectivity Index (SI). A viable drug candidate must show significantly higher IC50 in normal cells than in cancer cells.

Detailed Protocol: Cytotoxicity Screening (MTS Assay)[2][3]

Objective: Determine the IC50 of this compound and calculate the Selectivity Index.

Reagent Preparation

Compound Handling: this compound is an alkylating agent. Handle in a fume hood.

-

Stock Solution (100 mM): Dissolve the neat oil in anhydrous DMSO.

-

Note: Avoid aqueous solvents for stock storage to prevent hydrolysis to the corresponding amine.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Working Solutions: Serially dilute in serum-free media immediately prior to use.

-

Concentration Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).

-

Final DMSO limit: < 0.1% (v/v) to avoid solvent toxicity.

-

Assay Workflow

Method: MTS (CellTiter 96® AQueous One Solution) is preferred over MTT for higher throughput and solubility of the formazan product.

Step-by-Step:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment for 24 hours.

-

NAC Pre-treatment (Validation Arm): In a duplicate set of plates, add 5 mM NAC 2 hours prior to compound addition.

-

Treatment: Remove media. Add 100 µL of fresh media containing this compound at defined concentrations.

-

Blanks: Media only (no cells).

-

Vehicle Control: 0.1% DMSO.

-

Positive Control: PEITC or Doxorubicin.

-

-

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

-

Readout: Add 20 µL MTS reagent. Incubate 1–4 hours. Measure Absorbance at 490 nm.

Data Analysis

Calculate % Viability:

Output Metrics:

-

IC50: Concentration inhibiting 50% growth (Non-linear regression, sigmoidal dose-response).

-

Selectivity Index (SI): $ IC50_{\text{Normal}} / IC50_{\text{Cancer}} $. An SI > 2.0 is the minimum threshold for further development.

Mechanistic Validation (Phase 2)

Once cytotoxicity is established, the mechanism must be verified to distinguish specific apoptosis from non-specific necrosis.

ROS Generation Assay (DCFDA)

ITCs typically induce a rapid "ROS Burst."

-

Probe: DCFDA (2',7'-dichlorofluorescin diacetate).

-

Protocol: Treat cells with IC50 concentration for 1–4 hours. Stain with 10 µM DCFDA.

-

Expectation: A significant shift in fluorescence intensity (FL1 channel) compared to vehicle, blocked by NAC.

Apoptosis Markers (Caspase 3/7)

-

Assay: Luminescent Caspase-Glo 3/7.

-

Rationale: Confirms programmed cell death. 2,5-Dichloropentyl ITC is expected to activate the intrinsic mitochondrial pathway via ROS stress.

Visualization of Workflows & Mechanisms

Diagram 1: Screening Workflow

This flowchart illustrates the decision matrix for the screening process, ensuring "Go/No-Go" decisions are based on validated data.

Caption: Decision-matrix workflow for preliminary cytotoxicity screening of synthetic isothiocyanates.

Diagram 2: Hypothetical Mechanism of Action

This diagram maps the predicted cellular pathway based on the Structural-Activity Relationship (SAR) of chlorinated ITCs.

Caption: Predicted mechanism: Lipophilic entry, thiol conjugation, ROS generation, and mitochondrial apoptosis.

Summary of Key Data Points (Expected)

| Parameter | Metric | Target Threshold | Rationale |

| Potency | IC50 (Cancer) | < 10 µM | Synthetic halogenated ITCs often show sub-10µM potency due to stability [1]. |

| Selectivity | SI Index | > 2.0 | Must spare normal epithelial cells to ensure a therapeutic window. |

| Mechanism | NAC Rescue | > 80% Recovery | Confirms ROS/GSH-dependent mechanism, ruling out non-specific lysis. |

| Apoptosis | Caspase 3/7 | > 3-fold increase | Indicates regulated cell death vs. necrosis. |

References

-

Design and Structure-Activity Relationships of Isothiocyanates. Journal of Medicinal Chemistry. (2021). Discusses the impact of structural modifications on ITC potency and selectivity.

-

Isothiocyanates as Tubulin Polymerization Inhibitors. International Journal of Molecular Sciences. (2023). Details the antiproliferative activity and SAR of synthetic ITCs.

-

Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates. Antioxidants. (2022). Comprehensive review of ITC mechanisms, including ROS induction and Nrf2 pathways.

-

Cytotoxicity Assay for Anticancer-Drug Screening. Journal of the National Cancer Institute. (1990).[3] The foundational protocol for MTT/MTS based screening.

-

Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene. International Journal of Molecular Sciences. (2018). Provides specific protocols for Caspase and Annexin V assays in ITC research.

Sources

Technical Guide: Mechanism of Action of Dichlorinated Alkyl Isothiocyanates

The following technical guide details the mechanism of action for Dichlorinated Alkyl Isothiocyanates , a specialized class of "dual-warhead" electrophiles.

These compounds differ significantly from standard dietary isothiocyanates (like sulforaphane) due to the presence of chlorine substituents on the alkyl chain. This structural modification introduces a secondary electrophilic site, enabling irreversible cyclization reactions and cross-linking capabilities that standard ITCs lack.

Executive Summary: The "Dual-Warhead" Electrophile

Dichlorinated alkyl isothiocyanates (Cl-R-NCS) represent a class of alkylating agents that combine the soft electrophilicity of the isothiocyanate (

Unlike standard isothiocyanates which form reversible dithiocarbamate adducts with thiols, chlorinated variants often undergo a secondary "Clock Reaction" —an intramolecular cyclization that locks the target protein into a permanent thiazoline modification. This mechanism significantly alters their pharmacokinetic profile, cytotoxicity, and therapeutic window compared to non-chlorinated analogs.

Key Mechanistic Differentiators

| Feature | Standard Alkyl ITC (e.g., Sulforaphane) | Dichlorinated/Chloroalkyl ITC |

| Primary Target | Cysteine thiols (reversible) | Cysteine thiols (irreversible) |

| Binding Mode | Dithiocarbamate formation | Thiazoline/Thiazolidine cyclization |

| Leaving Group | None (Addition reaction) | Chloride ion ( |

| Stability | Labile (can release ITC back) | Stable (covalent lock) |

| Potency | Moderate (Cytostatic) | High (Cytotoxic/Alkylating) |

Chemical Mechanism of Action

The biological activity of dichlorinated alkyl ITCs is governed by two distinct chemical pathways: Direct Thiocarbamoylation and Post-Binding Cyclization .

The "Clock" Mechanism (Thiazoline Formation)

The defining characteristic of 2-chloroethyl or vicinal dichloro-alkyl ITCs is their ability to transform a reversible protein interaction into an irreversible one.

-

Initial Attack: A protein cysteine residue (e.g., on Tubulin or Keap1) attacks the central carbon of the ITC group.

-

Intermediate Formation: A dithiocarbamate intermediate is formed.

-

Cyclization: The nitrogen of the dithiocarbamate, now nucleophilic, attacks the adjacent carbon bearing the chlorine atom.

-

Elimination: Chloride is expelled, forming a stable 2-amino-2-thiazoline ring attached to the protein.

This process prevents the reversibility of the reaction, effectively "capping" the cysteine residue permanently.

Visualization: The Cyclization Pathway

The following diagram illustrates the transition from the initial ITC attack to the stable thiazoline adduct.

Caption: Mechanism of irreversible thiazoline formation via cysteine attack on chloroalkyl isothiocyanate.

Biological Targets and Signaling Pathways[1][2][3][4][5][6][7][8][9]

Tubulin Alkylation and Mitotic Arrest

Dichlorinated benzyl and alkyl ITCs (e.g., 2,4-dichlorobenzyl thiocyanate analogs) are potent anti-mitotic agents.

-

Target:

-Tubulin (Cys residues). -

Effect: The bulky, chlorinated adduct prevents microtubule polymerization.

-

Outcome: Cells arrest in the G2/M phase, leading to apoptosis. The "dual-chloro" substitution increases lipophilicity, enhancing membrane permeability and binding affinity to the hydrophobic colchicine-binding site.

The Nrf2/NF-kB Axis Modulation

While standard ITCs activate Nrf2 via reversible modification of Keap1, dichlorinated variants can cause hyper-activation or cytotoxic stress due to glutathione (GSH) depletion.

-

GSH Depletion: The compounds rapidly conjugate with intracellular GSH. Unlike standard ITCs, the chlorinated conjugates are less likely to be hydrolyzed back to free ITC, leading to rapid, permanent depletion of the cellular antioxidant pool.

-

ROS Surge: The collapse of GSH levels, combined with mitochondrial disruption, triggers a massive Reactive Oxygen Species (ROS) surge, shifting the cell from survival signaling (Nrf2) to apoptotic signaling (Caspase-3/8).

Pathway Visualization

Caption: Dual-pathway toxicity: Cytoskeletal collapse and oxidative stress via GSH depletion.

Experimental Protocols

To validate the mechanism of action of a specific dichlorinated alkyl ITC, the following self-validating protocols are recommended.

Kinetic Analysis of Cyclization (The "Clock" Test)

Purpose: To determine if the ITC forms a stable thiazoline ring or a reversible dithiocarbamate.

Reagents:

-

Test Compound (Dichlorinated ITC)

-

L-Cysteine (excess)

-

Phosphate Buffer (pH 7.4)[1]

-

DTNB (Ellman's Reagent)

Protocol:

-

Incubation: Mix 100 µM Test Compound with 500 µM L-Cysteine in phosphate buffer at 37°C.

-

Time Points: Aliquot samples at 0, 15, 30, 60, and 120 minutes.

-

Measurement: Analyze aliquots via LC-MS/MS.

-

Look for: Mass shift corresponding to

. -

Standard ITC result:

(Simple adduct). -

Chloroalkyl ITC result:

(Cyclized product).

-

-

Validation: If the mass spectrum shows a loss of HCl, the "Clock Mechanism" is active.

Tubulin Polymerization Assay

Purpose: To verify direct interaction with the cytoskeleton.

Protocol:

-

Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., >99% pure tubulin, DAPI fluorophore).

-

Treatment: Treat tubulin stocks with vehicle (DMSO), Paclitaxel (stabilizer control), Vinblastine (destabilizer control), and Test Compound (10 µM).

-

Reading: Measure fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes at 37°C.

-

Interpretation:

-

Inhibition: A flat line or reduced slope compared to vehicle indicates inhibition of polymerization (destabilizer).

-

Causality Check: Pre-incubate with DTT (Dithiothreitol). If DTT fails to restore polymerization, the binding is covalent/irreversible (consistent with chlorinated ITCs).

-

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes how the "Dichlorinated" motif alters bioactivity compared to standard ITCs.

| Compound Class | Reactivity ( | Reversibility ( | Cytotoxicity ( | Primary Mechanism |

| Simple Alkyl ITC (e.g., AITC) | High | Rapid (< 1h) | 10–50 µM | Reversible Keap1 modification |

| Benzyl ITC (BITC) | Moderate | Moderate | 5–15 µM | ROS generation + Tubulin binding |

| 2-Chloroethyl ITC | High | Irreversible | 1–5 µM | Thiazoline cyclization |

| Dichlorobenzyl ITC | Very High | Slow/Irreversible | < 1 µM | Dual alkylation + GSH depletion |

References

-

Lin, Y., et al. (2019). Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. Organic Letters. [Link]

-

Koss-Mikołajczyk, I., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles. Most Wiedzy. [Link][2][1]

-

Bai, L., et al. (2023). Polymers from sugars and isothiocyanates: ring-opening copolymerization of a D-xylose anhydrosugar oxetane. Polymer Chemistry (RSC). [Link]

-

Abraham, I., et al. (1986). Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin. PNAS/PubMed. [Link]

-

Gao, Y., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]

Sources

The Halogen Advantage: A Technical Guide to the Enhanced Biological Activity of Halogenated Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Isothiocyanates (ITCs), a class of organosulfur compounds abundant in cruciferous vegetables, have long been recognized for their potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide delves into a compelling evolution of this molecular scaffold: the strategic incorporation of halogen atoms. We will explore how the addition of fluorine, chlorine, bromine, or iodine can significantly modulate the biological activity of isothiocyanates, offering a promising avenue for the development of next-generation therapeutic agents. This document provides an in-depth analysis of the structure-activity relationships, mechanisms of action, and experimental protocols relevant to the study of halogenated isothiocyanates.

Introduction: The Isothiocyanate Core and the Rationale for Halogenation

Isothiocyanates are defined by the presence of the -N=C=S functional group. Their biological activity is largely attributed to the electrophilic nature of the central carbon atom, which readily reacts with nucleophilic cellular targets, particularly the thiol groups of cysteine residues in proteins.[1] This reactivity allows ITCs to modulate a wide array of cellular processes.

The decision to introduce halogen atoms into the isothiocyanate structure is a strategic one, driven by established principles of medicinal chemistry. Halogens can influence a molecule's:

-

Lipophilicity: Affecting cell membrane permeability and bioavailability.

-

Electronic Properties: The electron-withdrawing nature of halogens can enhance the electrophilicity of the isothiocyanate group, potentially increasing its reactivity with target molecules.

-

Metabolic Stability: Halogenation can block sites of metabolic degradation, prolonging the compound's half-life.

-

Binding Interactions: Halogen atoms can form specific halogen bonds with protein targets, altering binding affinity and selectivity.

This guide will systematically explore how these modifications translate into tangible enhancements in the anticancer, antimicrobial, and anti-inflammatory activities of halogenated isothiocyanates.

Anticancer Activity: A Sharpened Spear Against Malignancy

The anticancer properties of isothiocyanates are well-documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][3] Emerging evidence strongly suggests that halogenation can amplify these effects.

Enhanced Cytotoxicity and Pro-apoptotic Effects

Studies on fluoroaryl analogs of sulforaphane have demonstrated a marked increase in anticancer activity compared to the parent compound.[4][5] For instance, certain fluorinated analogs exhibit significantly higher cytotoxicity against skin, colon, and breast cancer cell lines.[4] This enhanced potency is often linked to an increased ability to induce apoptosis.

The pro-apoptotic cascade initiated by halogenated ITCs often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase pathways.[6][7][8] For example, some isothiocyanate derivatives have been shown to induce apoptosis in cervical cancer cells through ROS generation and caspase-3 activation.[8]

Table 1: Comparative Cytotoxicity of Halogenated vs. Non-Halogenated Isothiocyanates (Example Data)

| Compound | Cancer Cell Line | IC50 (µM) | Fold-change vs. Non-halogenated | Reference |

| Sulforaphane | MCF-7 (Breast) | ~15 | - | [5] |

| Fluoroaryl Sulforaphane Analog | MCF-7 (Breast) | <5 | >3x more potent | [4] |

| Phenethyl Isothiocyanate (PEITC) | PC-3 (Prostate) | ~10 | - | [7] |

| Phenylalkyl Isoselenocyanate (ISC) Analog | PC-3 (Prostate) | <5 | >2x more potent | [9] |

Modulation of Key Signaling Pathways

Halogenated isothiocyanates, like their non-halogenated counterparts, exert their anticancer effects by modulating critical cellular signaling pathways.

-

Nrf2 Activation: The Keap1-Nrf2 pathway is a primary target of ITCs.[10] By reacting with cysteine residues on Keap1, ITCs promote the nuclear translocation of Nrf2, leading to the transcription of antioxidant and detoxification enzymes.[10] Halogenation can influence the potency of Nrf2 activation.

-

NF-κB Inhibition: The pro-inflammatory NF-κB signaling pathway is constitutively active in many cancers, promoting cell survival and proliferation. ITCs, including halogenated derivatives, can inhibit NF-κB activation, contributing to their anticancer effects.[11][12][13]

Caption: Key anticancer mechanisms of halogenated isothiocyanates.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Halogenated and non-halogenated isothiocyanates (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isothiocyanate compounds. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Antimicrobial Activity: Broadening the Spectrum of Defense

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi.[14][15][16][17][18] Halogenation can further enhance this activity, offering potential solutions to the growing problem of antibiotic resistance.

Structure-Activity Relationship in Antimicrobial Efficacy

The antimicrobial potency of ITCs is highly dependent on their chemical structure.[19][20] Studies have shown that aryl ITCs generally exhibit greater activity than alkyl ITCs.[15] The introduction of halogens to the aromatic ring can further modulate this activity. For instance, fluoroaryl analogs of sulforaphane have shown potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

Table 2: Comparative Antimicrobial Activity of Halogenated vs. Non-Halogenated Isothiocyanates (Example Data)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sulforaphane | S. aureus | >128 | [4] |

| Fluoroaryl Sulforaphane Analog | S. aureus (MRSA) | 16-32 | [4] |

| Allyl Isothiocyanate (AITC) | E. coli | ~200 | [14] |

| Benzyl Isothiocyanate (BITC) | E. coli | <100 | [14] |

Mechanisms of Antimicrobial Action

The primary antimicrobial mechanism of ITCs involves their reaction with microbial proteins, disrupting essential cellular functions.[14][17][18] Halogenated ITCs can exhibit enhanced reactivity, leading to more effective inhibition of microbial growth. Key mechanisms include:

-

Enzyme Inhibition: Reaction with sulfhydryl groups of essential enzymes.

-

Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents.[14]

-

Inhibition of DNA and Protein Synthesis.

Caption: Experimental workflow for assessing antimicrobial activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Halogenated isothiocyanate compounds

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Grow the microorganism in broth to the mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

-

Prepare Compound Dilutions: Perform a serial two-fold dilution of the halogenated ITC in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density using a plate reader.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disease. Isothiocyanates have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB pathway and modulation of pro-inflammatory mediators.[21][22][23][24]

Enhanced Inhibition of Pro-inflammatory Pathways

Halogenation can enhance the anti-inflammatory potential of isothiocyanates. For instance, a fluorine-containing ester derivative of an ITC has been shown to be a potent and selective inhibitor of COX-2, a key enzyme in the inflammatory cascade.[21][25]

The primary mechanisms of anti-inflammatory action include:

-

Inhibition of NF-κB: Halogenated ITCs can suppress the activation of NF-κB, a master regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[11][12] This leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12]

-

Activation of Nrf2: As mentioned earlier, Nrf2 activation leads to the production of antioxidant enzymes, which can counteract the oxidative stress associated with inflammation.

Caption: Inhibition of the NF-κB pathway by halogenated isothiocyanates.

Synthesis of Halogenated Isothiocyanates

The synthesis of halogenated isothiocyanates can be achieved through various methods, often starting from the corresponding halogenated amines. A common approach involves the reaction of the amine with a thiocarbonylating agent.[20][26][27] For instance, electron-deficient aryl isothiocyanates, which include many halogenated derivatives, can be synthesized in high yields.[5]

Conclusion and Future Directions

The strategic incorporation of halogen atoms into the isothiocyanate scaffold represents a highly promising strategy for enhancing their therapeutic potential. Halogenated isothiocyanates have demonstrated superior anticancer, antimicrobial, and anti-inflammatory activities compared to their non-halogenated counterparts. The ability of halogens to modulate lipophilicity, electronic properties, and metabolic stability provides a powerful tool for fine-tuning the pharmacological profile of these compounds.

Future research should focus on:

-

Systematic Structure-Activity Relationship Studies: A comprehensive evaluation of a wider range of halogenated ITCs is needed to fully understand the impact of different halogens at various positions on biological activity.

-

In-depth Mechanistic Investigations: Elucidating the precise molecular interactions between halogenated ITCs and their protein targets will provide a rational basis for the design of more potent and selective compounds.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified in vitro should be advanced to preclinical animal models to assess their therapeutic efficacy, pharmacokinetics, and safety profiles.

The exploration of halogenated isothiocyanates opens up exciting new avenues in drug discovery, with the potential to yield novel and effective treatments for a range of human diseases.

References

- Cierpiał, T., et al. (2020). Fluoroaryl analogs of sulforaphane – A group of compounds of anticancer and antimicrobial activity. Request PDF.

- Kallifatidis, G., et al. (2017).

- Kiełbasiński, P., et al. (2020). New enantiomeric fluorine-containing derivatives of sulforaphane: Synthesis, absolute configurations and biological activity. Request PDF.

- Koval, O., et al. (2023).

- Gungor, T., et al. (2023). Synthesis, in silico and bio-evaluation of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PMC.

- Keum, Y.-S., et al. (2009). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. SciSpace.

- Bernal-Mercado, A. T., et al. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PMC.

- Jakubikova, J., et al. (2006). Effect of isothiocyanates on nuclear accumulation of NF-kappaB, Nrf2, and thioredoxin in caco-2 cells. PubMed.

- Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC.

- Kishimoto, N., et al. (1999).

- Zhang, Y. (2012). The Keap1-Nrf2-ARE Pathway: A Shield against Cancer and a Target for Chemoprevention. PMC.

- Sharma, A. K., et al. (2008).

- De Spirt, S., et al. (2010). The isothiocyanate produced from glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice in vivo. PubMed.

- Benchchem. The Halogen Advantage: A Comparative Analysis of Phenylthiourea Bioactivity.

- Gungor, T., et al. (2023). Synthesis, in silico and bio-evaluation of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Publishing.

- Wagner, A. E., et al. (2012). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155.

- Al-Sanea, M. M., et al. (2023).

- Trachootham, D., et al. (2006).

- Ahmad, I., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers.

- Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI.

- Keum, Y.-S., et al. (2009). Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling. PubMed.

- Al-Sanea, M. M., et al. (2024).

- Mak, M., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. PubMed.

- Royston, K. J., & Tollefsbol, T. O. (2024). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers.

- Dufour, V., et al. (2012).

- Borges, A., et al. (2015). The antibacterial properties of Isothiocyanates.

- Yuan, J., et al. (2024).

- Selvakumar, P., et al. (2018). Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis. PubMed.

- Sharma, A. K., et al. (2008).

- Szafranski, K., et al. (2023).

- Pappa, A., et al. (2021). An Evaluation of the Anti-Carcinogenic Response of Major Isothiocyanates in Non-Metastatic and Metastatic Melanoma Cells. UNL Digital Commons.

- Mi, L., et al. (2011).

- Dias, C., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). PMC.

- Fimognari, C., et al. (2015).

- Organic Chemistry Portal.

- Request PDF.

- Curtis, T. M., et al. (2024).

- De Spirt, S., et al. (2009). The isothiocyanate produced from Glucomoringin inhibits NF-kB and reduces myeloma growth in nude mice.

- da Silveira, C. C., et al. (2013). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. PMC.

- Romeo, L., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections.

- Borges, A., et al. (2015).

- Borges, A., et al. (2015).

- Yanaka, A. (2011).

Sources

- 1. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 3. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]

- 9. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Antimicrobial Activities of Isothiocyanate Compounds / food preservation science, 1999 [sci-hub.box]

- 16. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

- 17. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isothiocyanate synthesis [organic-chemistry.org]

- 21. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane [mdpi.com]

- 23. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Mechanistic Evaluation of 2,5-Dichloropentyl Isothiocyanate in Cancer Cell Models

Executive Summary & Scientific Rationale

While natural isothiocyanates (ITCs) like Sulforaphane (SFN) and Phenethyl isothiocyanate (PEITC) are well-characterized chemopreventive agents, their clinical utility is often limited by volatility and rapid metabolism. 2,5-Dichloropentyl isothiocyanate represents a class of synthetic halogenated ITCs designed to optimize lipophilicity and steric stability.

The introduction of chlorine atoms at the C2 and C5 positions of the pentyl chain serves two critical mechanistic functions:

-

Enhanced Lipophilicity: Increases membrane permeability, facilitating rapid intracellular accumulation compared to non-halogenated analogues.

-

Electronic Modulation: The electron-withdrawing nature of the chlorines influences the electrophilicity of the -N=C=S carbon, potentially tuning its reactivity toward cellular thiols (glutathione and cysteine residues on Keap1/Tubulin).

This guide provides a standardized workflow for evaluating the antiproliferative and apoptotic efficacy of this compound in cancer cell lines, focusing on the balance between Nrf2 activation (cytoprotection) and ROS-mediated apoptosis (cytotoxicity) .

Chemical Handling & Solubilization Protocol

Critical Note: Unlike natural ITCs, the 2,5-dichloro analog possesses higher hydrophobicity. Improper solubilization will lead to micro-precipitation in cell culture media, yielding false-negative toxicity data.

Stock Preparation

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

-

Concentration: Prepare a 50 mM primary stock solution.

-

Calculation: MW = ~198.11 g/mol . Dissolve 9.9 mg in 1 mL DMSO.

-

-

Storage: Aliquot into amber glass vials (ITCs are light-sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Working Solution (Media Preparation)

-

Step 1: Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM intermediate.

-

Step 2: Spike the 5 mM intermediate into pre-warmed (37°C) complete media while vortexing vigorously.

-

Final Vehicle Concentration: Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-threshold mechanism. At low concentrations, ITCs typically activate the cytoprotective Nrf2 pathway. At high concentrations (or with potent synthetic analogs), the glutathione (GSH) pool is depleted, leading to ROS accumulation and apoptosis.

Caption: Dual-action mechanism of 2,5-Dichloropentyl ITC. Low doses favor Nrf2-mediated survival; high doses trigger GSH depletion and ROS-dependent apoptosis.

Experimental Protocol: Cytotoxicity Profiling (MTT/SRB)

Objective

Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.

Cell Line Selection Strategy

-

Solid Tumors (Epithelial): A549 (Lung), MCF-7 (Breast), HT-29 (Colon). Rationale: High relevance for dietary ITC analogs.

-

p53 Status Controls: Use wild-type (e.g., HCT116 p53+/+) vs. null/mutant (HCT116 p53-/-) to test if efficacy is p53-independent, a common trait of halogenated ITCs [1].

Workflow

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

-

Treatment:

-

Remove old media.

-

Add 100 µL fresh media containing 2,5-Dichloropentyl ITC.

-

Dose Range: 0, 1.25, 2.5, 5, 10, 20, 40, 80 µM. (Include a DMSO-only vehicle control).

-

-

Incubation: 24h, 48h, and 72h time points.

-

Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Data Reporting Template

| Cell Line | Tissue Origin | p53 Status | IC50 (24h) µM | IC50 (48h) µM | Sensitivity Level |

| A549 | Lung | WT | [Exp. Data] | [Exp. Data] | Moderate |

| HT-29 | Colon | Mutant | [Exp. Data] | [Exp. Data] | High |

| MCF-7 | Breast | WT | [Exp. Data] | [Exp. Data] | Low |

Advanced Validation: ROS-Dependent Apoptosis

Synthetic ITCs often act as "ROS triggers." This protocol validates if cell death is driven by oxidative stress.

Protocol: ROS/Annexin V Co-staining

-

Pre-treatment: Treat cells with 2,5-Dichloropentyl ITC at IC50 and 2xIC50 for 6 hours.

-

NAC Rescue Control: Pre-incubate a parallel set of wells with 5 mM N-acetylcysteine (NAC) for 1 hour before ITC addition.

-

Logic: If NAC (a ROS scavenger) rescues cell viability, the mechanism is ROS-dependent.

-

-

Staining:

-

Harvest cells (trypsinize).

-

Stain with DCFDA (20 µM) for ROS detection (FITC channel).

-

Stain with Annexin V-PE for early apoptosis.

-

-

Flow Cytometry:

-

Q1: Necrotic.

-

Q2: Late Apoptotic/ROS High.

-

Q3: Early Apoptotic/ROS High.

-

Q4: Live.

-

Molecular Target Verification (Western Blot)

To confirm the specific activity of the isothiocyanate moiety, assess the following biomarkers:

| Target Protein | Expected Change | Biological Significance |

| Nrf2 (Nuclear) | Increase (Low Dose) | Activation of antioxidant response element (ARE). |

| HO-1 / NQO1 | Increase | Downstream Phase II enzyme upregulation. |

| Caspase-3 (Cleaved) | Increase (High Dose) | Execution of apoptosis. |

| PARP (Cleaved) | Increase | DNA damage response/Apoptosis marker. |

| p53 (Mutant) | Decrease | Specific to some synthetic ITCs (e.g., PEITC analogs): Depletion of mutant p53 protein [2].[1] |

References

-

Structure-Activity Relationships of Isothiocyan

-

Selective Depletion of Mutant p53 by Synthetic Isothiocyan

- Context: Demonstrates that synthetic ITCs (like PEITC and its analogs)

-

Source: Aggarwal, M., et al. (2011). Journal of Medicinal Chemistry.

-

Isothiocyanates as Cancer Chemopreventive Agents: Mechanisms.

- Context: Comprehensive review of the dual Nrf2/Apoptosis mechanism and the role of intracellular accumul

-

Source: Gupta, P., et al. (2014). Drug Discovery Today.

-

Synthetic Isothiocyan

- Context: Discusses the synthesis and enhanced stability of non-n

-

Source: Fimognari, C., et al. (2008). Drug Metabolism Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

Application Note: Antimicrobial Characterization of 2,5-Dichloropentyl Isothiocyanate (2,5-DCP-ITC) against Methicillin-Resistant Staphylococcus aureus (MRSA)

Executive Summary

This application note details the evaluation protocols for 2,5-Dichloropentyl isothiocyanate (2,5-DCP-ITC) , a novel synthetic halogenated isothiocyanate designed for enhanced lipophilicity and membrane penetration. While natural isothiocyanates (ITCs) like sulforaphane and allyl-ITC are known antimicrobials, their volatility and moderate potency against Gram-positive bacteria limit clinical utility.

2,5-DCP-ITC incorporates a chlorinated pentyl chain to increase the partition coefficient (LogP), theoretically enhancing interaction with the peptidoglycan-rich cell wall of Methicillin-Resistant Staphylococcus aureus (MRSA) . This guide provides validated workflows for determining efficacy (MIC/MBC), establishing the mechanism of action (Membrane Depolarization), and quantifying oxidative stress induction.

Compound Profile & Handling

Chemical Name: this compound Abbreviation: 2,5-DCP-ITC Molecular Target: Bacterial thiols (Glutathione, Bacillithiol), Cell Membrane.

Handling Precautions

-

Volatility: Like most ITCs, 2,5-DCP-ITC is volatile. All stock preparations must occur in a chemical fume hood.

-

Solubility: Hydrophobic. Dissolve in 100% DMSO to create a 100 mM stock solution.

-

Stability: The electrophilic -N=C=S group is reactive toward nucleophiles (amines, thiols). Avoid buffers containing Tris or Glycine during initial dilution; use Phosphate Buffered Saline (PBS) or MOPS.

Mechanism of Action (MoA)

The antimicrobial activity of 2,5-DCP-ITC is dual-modal, distinguishing it from standard antibiotics like beta-lactams.

-

Electrophilic Attack: The central carbon of the isothiocyanate group (-N=C=S) is highly electrophilic. It forms covalent thiocarbamate adducts with intracellular thiols (e.g., bacillithiol in S. aureus), leading to redox imbalance.

-

Membrane Disruption: The 2,5-dichloropentyl tail acts as a lipophilic wedge, inserting into the bacterial lipid bilayer, causing depolarization and leakage of intracellular contents.

Pathway Visualization

The following diagram illustrates the cascade from compound entry to cell death.

Figure 1: Dual-mechanism pathway of 2,5-DCP-ITC involving membrane depolarization and oxidative stress induction.

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration of 2,5-DCP-ITC that inhibits visible growth of MRSA (e.g., strain USA300). Standard: Modified CLSI M07-A10 (Broth Microdilution).

Materials

-

MRSA isolate (overnight culture).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well polypropylene plates (Polystyrene binds hydrophobic ITCs).

-

Optical adhesive plate seals (Critical to prevent volatility cross-contamination).

-

Resazurin (Alamar Blue) for viability indication.

Step-by-Step Methodology

-

Inoculum Prep: Adjust overnight MRSA culture to OD600 = 0.08–0.1 (equivalent to 0.5 McFarland). Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.

-

Compound Dilution:

-

Prepare a 2x working stock of 2,5-DCP-ITC (e.g., 256 µg/mL) in CAMHB (max 1% DMSO final).

-

Add 100 µL CAMHB to columns 2–12 of the 96-well plate.

-

Add 200 µL of 2x stock to column 1.

-

Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

-

-

Controls:

-

Column 11: Growth Control (Bacteria + Media + DMSO vehicle).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of diluted bacterial inoculum to columns 1–11.

-

Sealing & Incubation: Immediately seal the plate with optical adhesive film. Incubate at 37°C for 18–24 hours.

-

Readout:

-

Visual: Record the lowest concentration with no turbidity.

-

Dye-based: Add 30 µL Resazurin (0.01%). Incubate 1 hour. Blue = Dead/Inhibited; Pink = Live.

-

Data Template:

| Compound | Range Tested (µg/mL) | MIC (µg/mL) | MBC (µg/mL) |

| 2,5-DCP-ITC | 0.5 – 128 | [Insert Data] | [Insert Data] |

| Vancomycin (Ctrl) | 0.125 – 64 | 1.0 | 2.0 |

| DMSO (Vehicle) | N/A | >1% | >1% |

Protocol B: Membrane Permeability Assay (Propidium Iodide)

Objective: Validate the membrane disruption mechanism by measuring Propidium Iodide (PI) uptake. PI is membrane-impermeable and only fluoresces upon binding DNA in compromised cells.

Workflow Diagram

Figure 2: Workflow for Propidium Iodide membrane permeability assay.

Methodology

-

Preparation: Grow MRSA to mid-log phase. Harvest by centrifugation (5000 x g, 5 min). Wash twice with PBS to remove media salts.

-

Treatment: Resuspend cells to OD600 = 0.5. Aliquot into black-walled 96-well plates.

-

Dosing: Add 2,5-DCP-ITC at concentrations equivalent to 0.5x, 1x, and 2x MIC.

-

Positive Control: CTAB (Cetyltrimethylammonium bromide) or Nisin.

-

Negative Control: PBS + DMSO.

-

-

Staining: Add Propidium Iodide to a final concentration of 10 µM.

-

Kinetics: Measure fluorescence every 5 minutes for 60 minutes using a microplate reader (Ex 535 nm / Em 617 nm).

-

Interpretation: A rapid increase in Relative Fluorescence Units (RFU) compared to the negative control indicates membrane pore formation.

Protocol C: Intracellular ROS Quantification

Objective: Confirm oxidative stress caused by thiol depletion using DCFH-DA (2',7'-Dichlorofluorescin diacetate).

-

Loading: Incubate MRSA (10^7 CFU/mL) with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

-

Washing: Wash cells with PBS to remove extracellular dye.

-

Exposure: Treat loaded cells with 2,5-DCP-ITC (1x MIC).

-

Measurement: Monitor fluorescence (Ex 485 nm / Em 535 nm).

-

Causality Check: Pre-incubate a separate set of samples with N-acetylcysteine (NAC) (5 mM), a ROS scavenger. If NAC rescues the bacteria (higher survival or lower fluorescence), the mechanism is confirmed as ROS-dependent.

References

-

Dufour, V., et al. (2015). "The antibacterial activity of isothiocyanates."[1][2][3][4][5][6][7][8][9] Microbiology, 161(2), 229-243. [Link]

-

Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. [Link]

-

Romeo, L., et al. (2018). "Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections." Molecules, 23(11), 2839. [Link]

-

Abreu, A.C., et al. (2013). "Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus." Current Microbiology, 67, 574-580. [Link]

-

Sofrata, A., et al. (2011). "Strong antibacterial effect of benzyl isothiocyanate against Gram-negative bacteria."[6][8] Journal of Ethnopharmacology, 137(2), 1081-1088. [Link]

Sources

- 1. Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef [mdpi.com]

- 5. Sci-Hub. Antimicrobial Activities of Isothiocyanate Compounds / food preservation science, 1999 [sci-hub.box]

- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates [frontiersin.org]

- 9. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Throughput Screening Assays for Isothiocyanate Derivatives

Introduction: The Therapeutic Promise and Screening Challenge of Isothiocyanates

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables such as broccoli, watercress, and cabbage.[1][2] These compounds, including well-studied examples like sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), are renowned for their potent chemopreventive and therapeutic properties.[3][4] Their biological activity stems from a diverse range of mechanisms, including the induction of Phase II detoxification enzymes, modulation of inflammatory pathways, induction of apoptosis and cell cycle arrest, and epigenetic regulation.[5][6]

The chemical basis for this broad bioactivity is the electrophilic nature of the isothiocyanate functional group (-N=C=S).[7] This group readily reacts with nucleophilic moieties, particularly the thiol groups of cysteine residues in proteins.[8] This reactivity allows ITCs to act as covalent modifiers of key cellular proteins, thereby altering their function. While this mechanism is central to their therapeutic effect, it also presents a significant challenge in high-throughput screening (HTS) campaigns. The inherent reactivity can lead to non-specific binding and a high rate of false-positive hits, necessitating carefully designed assays and rigorous validation workflows.[9][10]

This guide provides a comprehensive overview of robust HTS methodologies tailored for the discovery and characterization of novel ITC derivatives. We will explore both phenotypic and target-based screening strategies, detailing the rationale behind assay selection and providing step-by-step protocols designed for reproducibility and scientific rigor.

Core Principles & Strategic Considerations for Screening ITCs

Screening reactive electrophiles like ITCs requires a strategic approach that anticipates and mitigates common pitfalls. The primary goal is to distinguish true, mechanism-driven activity from non-specific reactivity or assay artifacts.

-

Embrace Orthogonal Assays: A foundational principle is to never rely on a single assay for hit validation. An active compound should demonstrate efficacy in multiple, distinct assays (e.g., a biochemical assay and a cell-based assay) that use different detection technologies to rule out artifacts like fluorescence interference.[10]

-

The Covalent Conundrum: The covalent mechanism of action means that time- and concentration-dependence are key indicators of a true hit. Assays should be designed to capture this relationship. However, this reactivity also necessitates counter-screens to identify promiscuous "pan-assay interference compounds" (PAINS).[10]

-

Cellular Context is Key: While biochemical assays are invaluable for studying direct target engagement, cell-based assays provide a more physiologically relevant environment.[11] They offer insights into crucial factors like cell permeability, metabolic stability, and potential cytotoxicity, which are impossible to glean from a cell-free system.

General High-Throughput Screening Workflow

The process of identifying and validating ITC hits follows a multi-stage funnel approach, designed to systematically filter a large library down to a few well-characterized lead compounds.

Caption: A generalized workflow for ITC screening and hit validation.

Phenotypic Screening Assays: Assessing Cellular Responses

Phenotypic screens measure the global effect of a compound on a cell, such as inhibiting proliferation or activating a signaling pathway. These assays are powerful because they do not require prior knowledge of the compound's specific molecular target.

Cell Viability and Cytotoxicity Assays

The first step in characterizing any new compound library is to assess its effect on cell viability. These assays are critical for identifying cytotoxic ITCs for oncology applications or for flagging general toxicity in other therapeutic areas. They are often used as counter-screens to ensure that activity observed in other assays is not simply a result of cell death.

| Assay | Principle | Detection | Advantages | Considerations |

| MTT/MTS | Reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[12] | Colorimetric (Absorbance) | Inexpensive, well-established. | Requires a solubilization step (MTT); can be affected by compounds altering cellular redox state.[13] |

| CellTiter-Glo® | Quantifies ATP, a marker of metabolically active cells, using a thermostable luciferase.[14] | Luminescent | High sensitivity, "add-mix-measure" protocol, suitable for HTS.[14] | Enzyme-based, so susceptible to interference from compounds that inhibit luciferase. |

| Resazurin | Reduction of non-fluorescent resazurin (blue) to fluorescent resorufin (pink) by viable cells.[12] | Fluorescent | Homogeneous, sensitive, and non-toxic to cells. | Potential for interference from fluorescent compounds. |

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is optimized for a 384-well format and is ideal for HTS due to its simplicity and robust signal.[14]

Materials:

-

Cells of interest (e.g., A549 human lung carcinoma)

-

Complete culture medium (e.g., F-12K Medium + 10% FBS)

-

ITC compound library dissolved in 100% DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 384-well assay plates (e.g., Corning #3570)

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Resuspend cells in complete culture medium to a final density of 1.25 x 10⁵ cells/mL.

-

Using an automated dispenser, add 20 µL of the cell suspension to each well of the 384-well plate (yielding 2,500 cells/well).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Addition:

-

Prepare intermediate compound plates by diluting the master library stock. For a final assay concentration of 10 µM, dilute the stock to 4 mM in DMSO, then perform a serial dilution. Finally, dilute this plate into culture medium.

-

Using a pintool or acoustic dispenser, transfer 100 nL of compound solution from the intermediate plate to the cell plate. This minimizes the final DMSO concentration to <0.5%.

-

Include appropriate controls:

-

Vehicle Control: Wells treated with DMSO only (0% inhibition).

-

Positive Control: Wells treated with a known cytotoxic agent like staurosporine (100% inhibition).

-

-

-

Incubation:

-

Incubate the assay plates for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell doubling time and compound mechanism.

-

-

Assay Readout:

-

Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for 30 minutes.

-

Add 20 µL of CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each well: % Inhibition = 100 x (1 - [RLU_sample - RLU_positive_control] / [RLU_vehicle_control - RLU_positive_control]) (where RLU is Relative Luminescent Units)

-

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).

-

Nrf2/ARE Reporter Gene Assays

A primary mechanism of action for many chemopreventive ITCs is the activation of the Nrf2 signaling pathway.[7][15] This makes Nrf2 activation a highly relevant phenotypic screen for this class of compounds.

Caption: ITC-mediated activation of the Nrf2/ARE pathway.

Protocol 2: ARE-Luciferase Reporter Assay

This protocol uses a stable cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[16]

Materials:

-

AREc32 cells (or similar ARE-reporter cell line)

-

Complete culture medium

-

ITC compound library dissolved in 100% DMSO

-

Steady-Glo® Luciferase Assay System (Promega) or similar

-

White, opaque-walled 384-well assay plates

-

Known Nrf2 activators for positive controls (e.g., tert-Butylhydroquinone (tBHQ) or Sulforaphane).[16][17]

Procedure:

-

Cell Seeding:

-

Seed AREc32 cells into white, opaque-walled 384-well plates at a density of 3,000-5,000 cells in 25 µL of medium per well.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Addition:

-

Perform compound dispensing as described in Protocol 1 (100 nL transfer).

-

Controls:

-

Vehicle Control: DMSO only (baseline activation).

-

Positive Control: A known Nrf2 activator like tBHQ at its EC₅₀ concentration (e.g., 20 µM).[16]

-

-

-

Incubation:

-

Incubate plates for 24 hours at 37°C, 5% CO₂. This duration is typically sufficient for reporter gene transcription and translation.[16]

-

-

Assay Readout:

-

Equilibrate the Steady-Glo® reagent and cell plates to room temperature.

-

Add 25 µL of Steady-Glo® reagent to each well.

-

Mix on a plate shaker for 1 minute.

-

Read luminescence on a plate reader. The signal is stable for several hours.[16]

-

-

Data Analysis:

-

Calculate the fold activation for each well: Fold Activation = RLU_sample / mean(RLU_vehicle_control)

-

Hits are defined as compounds inducing activation above a certain threshold (e.g., >3-fold activation).

-

It is crucial to run a parallel cytotoxicity assay (like Protocol 1). A decrease in reporter signal at high compound concentrations may indicate toxicity rather than a lack of Nrf2 activation.[16]

-

Target-Based Screening Assays: Interrogating Molecular Interactions

Target-based screens measure the direct interaction of a compound with a purified protein or enzyme.[18][19] They are essential for understanding the specific molecular mechanism of action and for driving structure-activity relationship (SAR) studies.

Histone Deacetylase (HDAC) Inhibition Assay